

Sinapultide (KL4 Peptide): A Deep Dive into its Structure, Function, and Therapeutic Potential

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sinapultide, a synthetic 21-amino acid peptide also known as KL4 peptide, represents a significant advancement in the treatment of neonatal respiratory distress syndrome (RDS). It is a biomimetic of the essential human lung surfactant protein B (SP-B), designed to replicate its surface tension-lowering properties and other vital functions within the alveoli. This technical guide provides a comprehensive overview of the structure, sequence, biophysical properties, and mechanism of action of **Sinapultide**, with a focus on the quantitative data and experimental methodologies that underpin our current understanding.

Structure and Sequence of Sinapultide (KL4 Peptide)

Sinapultide is a cationic peptide characterized by a repeating sequence of a single lysine (K) residue followed by four leucine (L) residues. This primary structure is fundamental to its function.

Amino Acid Sequence and Molecular Properties

The primary amino acid sequence of **Sinapultide** is:

KLLLKLLLKLLLK[1]



This sequence gives the peptide its amphipathic nature, with the hydrophobic leucine residues and the positively charged lysine residues arranged in a regular pattern. This arrangement is crucial for its interaction with the negatively charged phospholipids of the lung surfactant.

Property	Value	Reference
Amino Acid Sequence	KLLLLKLLLKLLLK	[1]
Number of Residues	21	[1]
Molecular Weight	2469.40 g/mol	[1]
Molecular Formula	C126H238N26O22	

Secondary and Tertiary Structure

In an aqueous environment, **Sinapultide** exists in a largely random coil conformation. However, upon interaction with lipid bilayers, it adopts a stable α -helical secondary structure.[2] This conformational change is critical for its biological activity, allowing it to insert into and organize the phospholipid monolayer at the air-liquid interface of the alveoli. The helical structure presents a hydrophobic face composed of leucine residues that interacts with the acyl chains of the phospholipids and a hydrophilic face with lysine residues that can interact with the polar head groups of the phospholipids and the aqueous subphase.

Biophysical Properties and Function

Sinapultide's primary function is to mimic the biophysical activity of SP-B, which is essential for reducing surface tension in the lungs and preventing alveolar collapse at the end of expiration.

Surface Activity

Sinapultide, when combined with phospholipids such as dipalmitoylphosphatidylcholine (DPPC) and palmitoyloleoyl-phosphatidylglycerol (POPG), significantly reduces surface tension at the air-water interface. This is the hallmark of a functional pulmonary surfactant.



Parameter	Observation	Reference
Equilibrium Spreading Pressure (πe)	Sinapultide promotes surface phase separation and increases πe in DPPC/POPG mixtures, an effect enhanced by palmitic acid.	
Maximum Surface Pressure (πmax)	Increased in the presence of Sinapultide.	
Monolayer Stability	Forms a stable monolayer up to a surface pressure of 30 mN/m.	
Lipid Monolayer Collapse	Rigidifies POPG-containing lipid monolayers, shifting their collapse mode from flowing into the sub-phase to folding.	-

Interaction with Lipid Bilayers

Neutron diffraction and other biophysical studies have revealed that **Sinapultide** orients itself at the lipid-water interface, interacting with a single leaflet of the membrane. This interaction is crucial for organizing the lipid molecules into a highly stable and surface-active film. The bilayer thickness of both DPPC:POPG and POPC:POPG lipid systems is approximately 38 Å, and the presence of 5 mol% KL4 can significantly affect this thickness.

Mechanism of Action

Sinapultide's therapeutic effects extend beyond its biophysical surfactant properties. It also possesses anti-inflammatory activities that are relevant in the context of acute lung injury (ALI) and RDS.

Inhibition of Neutrophil Transmigration

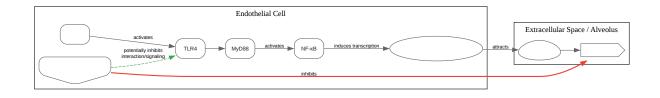
A key anti-inflammatory mechanism of **Sinapultide** is its ability to inhibit the transmigration of neutrophils (polymorphonuclear leukocytes, PMNs) across the endothelium into the alveolar space. This reduces the inflammatory cascade that can lead to lung injury. In vitro assays have



demonstrated that KL4-surfactant decreases neutrophil transmigration at the endothelial cell level.

Potential Signaling Pathways

The precise signaling pathway through which **Sinapultide** exerts its anti-inflammatory effects is an area of active research. One potential mechanism involves the modulation of Toll-like receptor (TLR) signaling. TLRs, particularly TLR2 and TLR4, are key players in the innate immune response in the lungs and can be activated by pathogens and endogenous danger signals, leading to the production of pro-inflammatory cytokines. In LPS-induced acute lung injury models, treatment with **Sinapultide**-loaded microbubbles combined with ultrasound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF- α and IL-6. This suggests a potential interaction of **Sinapultide** with the TLR4 signaling cascade, as LPS is a well-known TLR4 agonist.



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Figure 1: Proposed anti-inflammatory signaling pathway of Sinapultide (KL4 peptide).

Clinical Efficacy and Safety

The clinical utility of **Sinapultide** is demonstrated through extensive clinical trials of lucinactant, the drug formulation containing the peptide.

Efficacy in Neonatal Respiratory Distress Syndrome



Clinical trials have consistently shown that lucinactant is effective in the prevention and treatment of RDS in premature infants.

Outcome	Lucinactant	Comparator(s)	Result	Reference
Incidence of RDS at 24 hours	39.1%	Colfosceril: 47.2%	Significantly reduced incidence with lucinactant.	
RDS-related mortality by day 14	4.7%	Colfosceril: 9.4%Beractant: 10.5%	Significantly reduced mortality with lucinactant compared to both.	
All-cause mortality at 36 weeks PMA	21%	Beractant: 26%	Lower mortality rate with lucinactant.	_
Bronchopulmona ry Dysplasia (BPD) at 36 weeks PMA	40.2%	Colfosceril: 45.0%	Significantly less common with lucinactant.	_
Survival without BPD at 28 days	37.8%	Poractant alfa: 33.1%	Non-inferiority demonstrated.	-
Mortality at 28 days	11.8%	Poractant alfa: 16.1%	Lower mortality with lucinactant.	

Safety Profile

Lucinactant has been shown to have a safety profile comparable to other surfactant preparations.



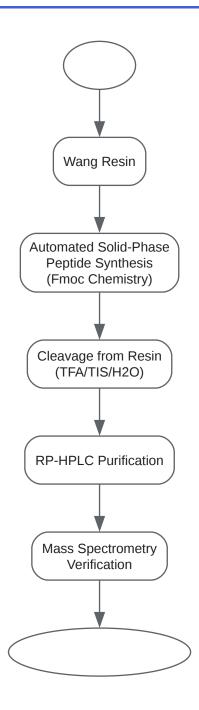
Adverse Event	Lucinactant	Comparator(s)	Reference
Oxygen Desaturation (administration-related)	17% (vs. Colfosceril/Beractant) 8% (vs. Poractant alfa)	Colfosceril: 9%Beractant: 13%Poractant alfa: 2%	
Bradycardia (administration- related)	5% (vs. Colfosceril/Beractant) 3% (vs. Poractant alfa)	Colfosceril: 2%Beractant: 3%Poractant alfa: 2%	<u> </u>
Intraventricular Hemorrhage (grades 3 & 4)	14.3%	Poractant alfa: 16.9%	No significant difference.
Cystic Periventricular Leukomalacia	14.3%	Poractant alfa: 16.9%	No significant difference.

Experimental Protocols Peptide Synthesis

Sinapultide (KL4) is synthesized using automated solid-phase peptide synthesis.

- Resin: Wang resin is typically used as the solid support.
- Amino Acids: Isotopically enriched Fmoc amino acids (e.g., 13C-enriched) can be used for structural studies.
- Cleavage: The peptide is cleaved from the resin using a mixture of 90% trifluoroacetic acid (TFA), 5% triisopropyl-silane, and 5% water.
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using an acetonitrile/water gradient.
- Verification: The purity and identity of the peptide are confirmed by mass spectrometry.





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Figure 2: Workflow for the solid-phase synthesis of Sinapultide (KL4 peptide).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to determine the secondary structure of **Sinapultide** in different environments.



• Sample Preparation:

- A stock solution of KL4 in buffer (e.g., 5 mM HEPES, pH 7.4) is prepared.
- Lipid vesicles (e.g., POPC:POPG) are prepared and mixed with the peptide solution at desired peptide:lipid ratios.
- The mixture is equilibrated for at least one hour.

Data Acquisition:

- CD spectra are recorded on a spectropolarimeter (e.g., Aviv Model 215).
- Wavelength range is typically 195-260 nm.
- Multiple scans (10-50) are averaged to improve the signal-to-noise ratio.

Data Analysis:

- The spectra are corrected for the buffer and lipid vesicle background.
- \circ The resulting spectra are analyzed to determine the percentage of α -helix, β -sheet, and random coil structures.

Neutron Diffraction for Peptide-Bilayer Interaction Studies

Neutron diffraction is employed to determine the orientation and location of **Sinapultide** within a lipid bilayer.

Sample Preparation:

- Selectively deuterated leucine residues are incorporated into the KL4 peptide during synthesis.
- The labeled peptide is reconstituted with lipid bilayers (e.g., DPPC:POPG) to form oriented multibilayers on a substrate.



Data Collection:

- Neutron diffraction data are collected at a neutron scattering facility.
- The experiment is performed at different D2O contrasts to highlight different parts of the system.

Data Analysis:

- The diffraction data are used to calculate the neutron scattering length density profiles.
- These profiles provide information on the location of the deuterated residues, and thus the orientation and depth of penetration of the peptide in the bilayer.

Conclusion

Sinapultide (KL4 peptide) is a well-characterized synthetic peptide that effectively mimics the crucial functions of human surfactant protein B. Its defined structure and sequence give rise to potent surface-active properties and beneficial anti-inflammatory effects. Extensive clinical trials have established its efficacy and safety in the management of neonatal RDS, making it a valuable therapeutic option. The detailed experimental methodologies described herein provide a foundation for further research into its mechanisms of action and potential applications in other inflammatory lung diseases.

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